3-Amino-1-phenylpropan-1-ol oxalate

Physical form Solid-state handling Procurement logistics

3-Amino-1-phenylpropan-1-ol oxalate (CAS 114843-08-2) is the oxalic acid salt of a chiral 1,3-amino alcohol. The compound carries a primary amine at the 3-position and both a phenyl ring and a hydroxyl group at the 1-position, forming a chiral center that makes it valuable as an intermediate in asymmetric synthesis.

Molecular Formula C11H15NO5
Molecular Weight 241.243
CAS No. 114843-08-2
Cat. No. B2819910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-phenylpropan-1-ol oxalate
CAS114843-08-2
Molecular FormulaC11H15NO5
Molecular Weight241.243
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN)O.C(=O)(C(=O)O)O
InChIInChI=1S/C9H13NO.C2H2O4/c10-7-6-9(11)8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5,9,11H,6-7,10H2;(H,3,4)(H,5,6)
InChIKeyUDOSHWIDUCMPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-1-phenylpropan-1-ol Oxalate (CAS 114843-08-2) – Procurement-Ready Chiral Amino Alcohol Building Block


3-Amino-1-phenylpropan-1-ol oxalate (CAS 114843-08-2) is the oxalic acid salt of a chiral 1,3-amino alcohol. The compound carries a primary amine at the 3-position and both a phenyl ring and a hydroxyl group at the 1-position, forming a chiral center that makes it valuable as an intermediate in asymmetric synthesis. Commercial availability is primarily as a solid with certified purity typically ≥97% . It is handled as a research chemical and shipped under ambient conditions .

Why a Generic 1,3-Amino Alcohol Cannot Replace 3-Amino-1-phenylpropan-1-ol Oxalate


Simple replacement of 3-amino-1-phenylpropan-1-ol oxalate with its free base, hydrochloride salt, or regioisomeric analogs introduces measurable risks in synthesis outcome and supply consistency. The oxalate counterion directly governs the physical state (crystalline solid vs. viscous liquid for the free base) [1], stoichiometric loading in subsequent reactions, and the compound's suitability for classical diastereomeric resolution protocols. Furthermore, the 1-phenyl substitution pattern distinguishes this intermediate from the related 3-amino-3-phenylpropan-1-ol, which feeds into different synthetic routes for active pharmaceutical ingredients such as (S)-dapoxetine [2]. These differences are quantifiable and are detailed below.

Head-to-Head Evidence: 3-Amino-1-phenylpropan-1-ol Oxalate vs. Closest Analogs


Physical Form: Crystalline Solid vs. Viscous Liquid for Handling and Formulation

3-Amino-1-phenylpropan-1-ol oxalate is supplied and stored as a solid at room temperature , whereas the free base (CAS 5053-63-4) is described as a colorless to pale yellow viscous liquid or low-melting solid [1]. This difference eliminates the need for specialized low-temperature storage or liquefaction procedures during weighing and transfer.

Physical form Solid-state handling Procurement logistics

Salt Stoichiometry: Defined Oxalate Content vs. Variable Hydrochloride Hydration

The oxalate salt has a well-defined 1:1 stoichiometry (free base:oxalic acid) with a molecular weight of 241.24 g/mol . In contrast, hydrochloride salts of 3-amino-1-phenylpropan-1-ol are often obtained as hydrates with variable water content, leading to batch-to-batch variability in effective amine loading. The hydrochloride melting point is reported at approximately 190–194 °C , but thermal behavior can be broadened by hydration.

Stoichiometry Salt form Reaction reproducibility

Regioisomeric Specificity: 1-Phenyl vs. 3-Phenyl Substitution Directs Synthetic Utility

3-Amino-1-phenylpropan-1-ol (and its oxalate salt) places the phenyl ring and hydroxyl group on the same carbon (C-1), which is the required connectivity for intermediates in patented routes to enantiomerically pure 3-phenyl-3-hydroxypropylamine derivatives [1]. The regioisomer 3-amino-3-phenylpropan-1-ol (CAS 14593-04-5) has the phenyl group on C-3 and serves entirely different synthetic pathways, notably for (S)-dapoxetine [2]. Substituting one regioisomer for the other would lead to a different product series.

Regioisomer Synthetic intermediate Dapoxetine

Purity Consistency: ≥97% Certified vs. Unspecified Free Base Purity

Commercially available 3-amino-1-phenylpropan-1-ol oxalate is routinely supplied with a minimum purity specification of 97%, supported by certificates of analysis (COA) . The free base is often sold without a defined purity specification, and its liquid nature can lead to degradation or contamination during storage. This documented purity baseline reduces the risk of failed reactions due to unknown impurities.

Purity Quality assurance Reproducibility

High-Confidence Application Scenarios for 3-Amino-1-phenylpropan-1-ol Oxalate


Asymmetric Synthesis of Enantiomerically Pure 3-Phenyl-3-hydroxypropylamine Derivatives

The oxalate salt provides a solid, stoichiometrically defined source of the chiral amino alcohol for use in patented resolution and synthetic procedures that produce enantiomerically pure 3-phenyl-3-hydroxypropylamines [1]. The crystalline nature facilitates accurate weighing in small-scale asymmetric transformations.

Diastereomeric Salt Resolution for Chiral Amine Preparation

The oxalate counterion itself can serve as a resolving agent or can be exchanged for other chiral acids in classical resolution protocols. The well-defined 1:1 stoichiometry simplifies the calculation of resolving agent equivalents, reducing optimization experiments [1].

Pharmaceutical Intermediate Supply with Documented Purity Chain

For laboratories requiring a 1,3-amino alcohol building block with auditable purity (≥97%) and full COA documentation, the oxalate salt is the preferred procurement form over the free base or hydrochloride, which often lack consistent purity certification [1].

Reaction Scale-Up Where Liquid Handling Is Problematic

In process chemistry settings where automated solid dispensing systems are used, the solid oxalate salt eliminates the viscosity and adhesion losses associated with the free base liquid, improving mass balance accuracy in scale-up campaigns [1].

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